molecular formula C8H12ClNO2 B6201402 methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride CAS No. 2694728-32-8

methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B6201402
CAS No.: 2694728-32-8
M. Wt: 189.6
InChI Key:
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Description

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an ethynyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The carboxylate ester can be formed through an esterification reaction involving the carboxylic acid derivative of the pyrrolidine ring and methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Sonogashira coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents due to their unique structural features.

    Biological Studies: It can be used to study the effects of ethynyl and pyrrolidine groups on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-ethynylpyrrolidine-2-carboxylate: The free base form of the compound.

    Ethynylpyrrolidine derivatives: Compounds with similar structural features but different substituents on the pyrrolidine ring.

Uniqueness

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of both an ethynyl group and a carboxylate ester in the same molecule. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

2694728-32-8

Molecular Formula

C8H12ClNO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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